molecular formula C₁₀H₇D₈N₃ B1160044 1-(5-Methyl-2-pyridinyl)piperazine-d8

1-(5-Methyl-2-pyridinyl)piperazine-d8

Cat. No.: B1160044
M. Wt: 185.3
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-2-pyridinyl)piperazine-d8 is a deuterated analog of a key chemical intermediate widely used in medicinal chemistry and drug discovery. The non-deuterated form, 1-(5-Methyl-2-pyridinyl)piperazine, is recognized as a vital scaffold in the synthesis of pharmaceuticals, particularly in the development of Selective Serotonin Reuptake Inhibitors (SSRIs) and other central nervous system (CNS) agents . Its structure contributes to the creation of bioactive molecules with potential antidepressant and anxiolytic properties, and it is commonly employed in research for novel receptor ligands due to its affinity for various neurotransmitter receptors . The incorporation of eight deuterium (d8) atoms in place of hydrogen creates a stable isotopically labeled compound with a molecular weight of approximately 94.19 g/mol for the core piperazine-d8 structure . This labeling can significantly alter the pharmacokinetic and metabolic profile of the resulting molecules, making this compound an invaluable tool for use in internal standards, metabolite identification, and absorption, distribution, metabolism, and excretion (ADME) studies. By utilizing this deuterated building block, researchers can optimize lead compounds and modify scaffolds to develop new chemical entities with improved properties . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₀H₇D₈N₃

Molecular Weight

185.3

Synonyms

1-(5-Methyl-2-pyridyl)-(6CI)piperazine-d8;  1-(5-Methylpyridin-2-yl)piperazine-d8;  _x000B_

Origin of Product

United States

Synthetic Methodologies for Deuterated Pyridine Piperazine Compounds

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Piperazine (B1678402) and Pyridine (B92270) Moieties

The introduction of deuterium into heterocyclic systems like pyridine and piperazine requires specific chemical strategies to ensure the label is placed at the desired position (regioselectivity) and in high isotopic abundance. General methods for deuteration often suffer from poor selectivity, leading to mixtures of isotopologues. nih.gov

For the piperazine moiety, a common and direct approach is to use a pre-labeled starting material, such as piperazine-d8. This precursor, where all eight hydrogen atoms on the piperazine ring are replaced with deuterium, is commercially available and provides a straightforward method for incorporating a fully deuterated piperazine ring into a target molecule.

Precursor Chemistry and Reaction Pathways in the Synthesis of 1-(5-Methyl-2-pyridinyl)piperazine-d8

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig amination. nih.gov The core reaction involves coupling a deuterated piperazine synthon with a substituted pyridine.

Key Precursors:

Piperazine-d8: This is the source of the deuterated piperazine ring.

2-Halo-5-methylpyridine: A pyridine ring activated for nucleophilic substitution, most commonly 2-chloro-5-methylpyridine (B98176) or 2-bromo-5-methylpyridine.

Reaction Pathway (SNAr): The most common pathway involves the reaction of 2-chloro-5-methylpyridine with piperazine-d8. The chlorine atom at the 2-position of the pyridine ring is an effective leaving group, activated by the electron-withdrawing nature of the ring nitrogen. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the HCl generated.

Reaction Scheme:

(A fictional illustrative scheme depicting the reaction of 2-chloro-5-methylpyridine with piperazine-d8 to yield this compound)

The Buchwald-Hartwig amination offers an alternative pathway, particularly when using less reactive halides like 2-bromo-5-methylpyridine. This method employs a palladium catalyst with a suitable phosphine (B1218219) ligand to facilitate the C-N bond formation between the pyridine ring and the deuterated piperazine.

PrecursorRole in Synthesis
Piperazine-d8Provides the deuterated heterocyclic amine core.
2-Chloro-5-methylpyridineActs as the electrophilic pyridine partner in SNAr.
2-Bromo-5-methylpyridineAlternative electrophilic partner, often used in Pd-catalyzed coupling.

Analytical Assessment of Isotopic Purity and Regioselectivity in Deuterated Synthesis

After synthesis, it is imperative to verify the isotopic purity and confirm the location of the deuterium atoms. researchgate.net This analytical validation ensures the compound meets the required specifications for its intended use. The primary techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with liquid chromatography (LC-HRMS) or electrospray ionization (ESI-HRMS), is a powerful tool for determining isotopic enrichment. nih.govresearchgate.net It can distinguish between molecules with very small mass differences, allowing for the clear separation and quantification of the desired deuterated compound (d8) from its less-deuterated (d1-d7) or non-deuterated (d0) counterparts. almacgroup.com By comparing the measured isotopic distribution to the theoretical distribution, the percentage of isotopic purity can be accurately calculated. almacgroup.com The high sensitivity of ESI-HRMS allows for rapid analysis with minimal sample consumption. researchgate.net

Molecular Rotational Resonance (MRR): A less common but highly precise technique, MRR can also be used to quantitatively determine the location and extent of deuterium incorporation without the need for a deuterated solvent. nih.govdigitellinc.com

Analytical TechniquePurposeKey Findings
LC-HRMS / ESI-HRMS Quantifies isotopic purity and enrichment. rsc.orgnih.govProvides relative abundance of isotopologues (d0 to d8).
¹H NMR Confirms regioselectivity and structural integrity. rsc.orgAbsence of piperazine proton signals indicates successful deuteration.
¹³C NMR Confirms carbon skeleton integrity.Shows expected signals for the pyridine and methyl carbons.
MRR Provides precise location and extent of deuteration. digitellinc.comConfirms isotopic composition and purity.

Synthesis of Structural Analogs and Derivatives for Research Exploration

The synthesis of structural analogs of 1-(5-Methyl-2-pyridinyl)piperazine is a significant area of research, particularly in medicinal chemistry for the development of new therapeutic agents. nih.govmdpi.com These analogs are created by modifying either the pyridine or the piperazine portion of the molecule.

Modifications of the Pyridine Ring: Analogs can be synthesized by starting with different substituted 2-halopyridines. For instance, introducing other functional groups onto the pyridine ring, such as nitro groups (e.g., 1-(3-nitropyridin-2-yl)piperazine), can alter the electronic properties and biological activity of the resulting compound. nih.gov

Modifications of the Piperazine Ring: The non-deuterated nitrogen of the piperazine ring (at the 4-position) is a common site for derivatization. This nitrogen can be alkylated or acylated to introduce a wide variety of substituents, leading to large libraries of compounds for screening. nih.govresearchgate.netnih.gov For example, reaction with various arylacetamides can produce a range of N-substituted piperazine derivatives. nih.gov

Complex Analogs: The 1-(pyridinyl)piperazine scaffold is a core component of several complex, biologically active molecules. For example, it is a key structural feature in the kinase inhibitor Palbociclib, which contains a more complex pyrimidine-fused pyridine ring system attached to the piperazine. nih.gov The synthesis of these complex analogs involves multi-step sequences where the 1-(pyridinyl)piperazine moiety is constructed and then incorporated into a larger molecular framework.

Analog TypeSynthetic ModificationExample Compound Class
Pyridine-SubstitutedUse of differently substituted 2-halopyridines.1-(Nitro-pyridinyl)piperazines nih.gov
Piperazine N-SubstitutedAlkylation or acylation at the N4 position.N-Aryl, N-Alkyl piperazine derivatives nih.govrsc.org
Complex HybridsIncorporation into larger fused-ring systems.Palbociclib and related kinase inhibitors nih.gov

Advanced Analytical Chemistry and Bioanalytical Method Development

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis

LC-MS/MS is the preferred technique for the quantitative analysis of vortioxetine (B1682262) and its metabolites in biological samples due to its high sensitivity, selectivity, and robustness. nih.gov Several LC-MS/MS methods have been developed and validated for the simultaneous determination of vortioxetine and its primary, pharmacologically inactive human metabolite, Lu AA34443, in plasma. nih.govresearchgate.net These methods are essential for pharmacokinetic studies, drug-drug interaction assessments, and postmortem toxicological analysis. researchgate.netnih.gov

In a typical UPLC-MS/MS method, chromatographic separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier (such as methanol (B129727) or acetonitrile). researchgate.netrsc.org The detection is performed on a triple quadrupole mass spectrometer operating in the multiple-reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). nih.govrsc.org This setup allows for the specific detection and quantification of the parent drug and its metabolite with high precision.

For instance, one validated UPLC-MS/MS method utilized an Acquity BEH C18 column for separation. researchgate.net The assay demonstrated excellent linearity over a concentration range of 0.5–50 ng/mL for vortioxetine and 5–1000 ng/mL for its metabolite, Lu AA34443. researchgate.net Sample preparation often involves a simple protein precipitation step with acetonitrile, which is efficient for extracting the analytes from plasma. researchgate.net The total run time for such methods can be as short as a few minutes, enabling high-throughput analysis. rsc.org

Table 1: Example LC-MS/MS Parameters for Analysis of Vortioxetine and its Metabolite
ParameterConditionReference
ChromatographyUPLC or HPLC with C18 column nih.govresearchgate.netrsc.org
Mobile PhaseMethanol or Acetonitrile and aqueous buffer (e.g., ammonium formate, formic acid) researchgate.netrsc.org
ElutionIsocratic or Gradient nih.govrsc.org
IonizationPositive Electrospray Ionization (ESI+) researchgate.netrsc.org
DetectionMultiple Reaction Monitoring (MRM) nih.govrsc.org
Sample PreparationProtein Precipitation or Solid-Phase Extraction (SPE) nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Compound Detection

While LC-MS/MS is more common for bioanalytical quantification of pharmaceutical compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the screening and identification of various substances, including piperazine (B1678402) derivatives. scholars.directrsc.orgunodc.org GC-MS is widely available in forensic and toxicology laboratories and can be used for the chemical characterization of seized drug samples. rsc.orgnih.gov

Methods have been developed for the simultaneous detection of multiple piperazine designer drugs. scholars.directrsc.org These methods typically involve a simple solvent extraction followed by GC-MS analysis. rsc.org The separation is achieved on a capillary column, such as a 5% phenyl / 95% methyl silicone column. unodc.org The oven temperature is programmed to ramp up to allow for the separation of compounds with different volatilities. rsc.orgunodc.org

For the analysis of piperazine compounds, derivatization is sometimes employed to improve their chromatographic behavior and thermal stability, though direct analysis is also possible. The mass spectrometer provides definitive identification based on the compound's mass spectrum. While specific applications for 1-(5-Methyl-2-pyridinyl)piperazine-d8 are not widely reported in the context of GC-MS, the technique is suitable for identifying its non-deuterated analog and other piperazine-containing structures. researchgate.net The validation of such methods typically includes assessing parameters like the limit of detection (LOD), limit of quantification (LOQ), and extraction efficiency. scholars.direct

Table 2: General GC-MS Parameters for Piperazine Analysis
ParameterConditionReference
Columne.g., DB-17 or 5% phenyl / 95% methyl silicone unodc.orgresearchgate.net
Carrier GasHelium or Hydrogen rsc.orgresearchgate.net
Injection ModeSplit unodc.org
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID) unodc.org
Sample PreparationSolvent Extraction rsc.org

Role of this compound as a Stable Isotope-Labeled Internal Standard in Bioanalysis

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the best practice in quantitative bioanalysis using mass spectrometry. researchgate.netaptochem.comnih.gov A SIL-IS, such as this compound, is chemically identical to the analyte of interest (the non-deuterated metabolite) but has a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). researchgate.netaptochem.com

The primary role of a SIL-IS is to compensate for variability during the analytical process. nih.govaptochem.com This includes variations in sample preparation (e.g., extraction recovery), chromatographic retention, and, most importantly, ionization efficiency in the mass spectrometer source. aptochem.comnih.gov Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes from the chromatography column and experiences similar effects from the sample matrix (e.g., ion suppression or enhancement). aptochem.comkcasbio.com By measuring the ratio of the analyte's response to the internal standard's response, accurate and precise quantification can be achieved, even if the absolute signal intensity fluctuates. kcasbio.comscispace.com

The use of a deuterated standard like this compound significantly improves the robustness and reliability of bioanalytical methods for its corresponding analyte. aptochem.comnih.gov Regulatory agencies such as the European Medicines Agency (EMA) have noted that a vast majority of submitted bioanalytical methods incorporate SIL-IS. kcasbio.com The use of a SIL-IS is a critical component for developing high-quality, high-throughput bioanalytical assays that can withstand the complexities of biological matrices. aptochem.com

Method Validation Parameters for Research Bioanalytical Assays (e.g., Accuracy, Precision, Selectivity, Sensitivity)

For a bioanalytical method to be considered reliable for research or regulatory submission, it must undergo a thorough validation process. nih.govnih.gov The validation demonstrates that the method is suitable for its intended purpose. Key parameters, as often required by international guidelines, include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. nih.govmdpi.com This is typically assessed by analyzing multiple blank matrix samples to check for interferences at the retention time of the analyte and internal standard. mdpi.com

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision describes the degree of scatter or variability between repeated measurements. researchgate.netscispace.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The results should be within accepted tolerance limits (e.g., ±15% deviation from nominal for accuracy, and ≤15% for coefficient of variation for precision). researchgate.net

Linearity and Range: The method must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. rsc.org This is established using a calibration curve, which should have a correlation coefficient (r²) of 0.99 or better. sci-hub.se

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. rsc.org

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw cycles, and long-term storage at different temperatures. researchgate.net

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
ParameterAcceptance CriteriaReference
AccuracyMean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). researchgate.net
PrecisionCoefficient of Variation (CV) should not exceed 15% for QCs (20% at LLOQ). researchgate.net
Linearity (r²)≥ 0.99 sci-hub.se
SelectivityNo significant interference at the retention times of the analyte and IS in blank samples. nih.gov
StabilityAnalyte concentrations should remain within ±15% of the initial concentration under tested conditions. researchgate.net

Challenges in Bioanalytical Quantification of Deuterated Analogs (e.g., Ion Suppression, Recovery Discrepancies)

While SIL-IS are the preferred choice, their use, particularly with deuterium labels, is not without challenges. researchgate.netnih.gov One significant issue is the potential for chromatographic separation between the deuterated standard and the non-deuterated analyte. This phenomenon, known as the "isotope effect," can cause the deuterated compound to elute slightly earlier than the analyte. If the elution times differ, the two compounds may not experience the same degree of matrix-induced ion suppression or enhancement, which can compromise the accuracy of quantification. nih.gov

Other challenges include:

Ion Suppression/Enhancement: This is a common problem in LC-MS where co-eluting matrix components interfere with the ionization of the analyte and internal standard. kcasbio.comnih.gov While a co-eluting SIL-IS is meant to correct for this, significant or highly variable suppression can still impact assay performance. kcasbio.comenvirotech-online.com

Recovery Discrepancies: Although the physicochemical properties are very similar, there can be slight differences in extraction recovery between the analyte and the SIL-IS, which may introduce bias. researchgate.netnih.gov

Isotopic Purity: The SIL-IS must be of high isotopic purity and free from any unlabeled analyte. researchgate.net The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower end of the calibration range.

Masking Problems: Because a SIL-IS can effectively compensate for many issues, it may sometimes mask underlying problems with the assay, such as poor stability or recovery. researchgate.netnih.gov This makes it crucial to thoroughly evaluate all aspects of the method during development and validation. simbecorion.comresearchgate.net

Despite these potential issues, the benefits of using a well-characterized and properly implemented SIL-IS like this compound far outweigh the challenges, leading to more robust and reliable bioanalytical data. scispace.comnih.gov

Preclinical Pharmacological Profiling and Mechanistic Studies

In Vitro Receptor Binding and Ligand-Target Interaction Studies

Derivatives of pyridinylpiperazine are known to interact with a variety of receptors, particularly within the central nervous system. wikipedia.org The long-chain arylpiperazine structure is recognized as a versatile template for designing ligands that target serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Arylpiperazine derivatives have demonstrated significant binding affinities for several G-protein coupled receptors. Their pharmacological profile is often characterized by interactions with multiple serotonin (5-HT) and dopamine receptor subtypes. For instance, many arylpiperazine compounds exhibit high affinity for the 5-HT1A receptor. acs.orgtandfonline.com The general structure, consisting of an aromatic group (Ar), a piperazine (B1678402) ring, a linker, and a terminal fragment, allows for modulation of receptor selectivity and affinity through chemical modifications. acs.org

Studies on various analogs have revealed specific binding patterns. For example, a series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs showed high affinity for dopamine D3 receptors (Ki values from 0.3 to 0.9 nM) and moderate affinity for D2 receptors (Ki values from 40 to 53 nM). These compounds also consistently displayed high affinity for 5-HT1A receptors.

In studies of piperazine and piperidine (B6355638) derivatives, replacement of a piperazine ring with a piperidine moiety was found to be a key structural element for enhancing dual affinity at histamine (B1213489) H3 and sigma-1 (σ1) receptors. nih.govacs.org For example, a piperidine-containing compound showed a high affinity for the σ1 receptor (Ki = 3.64 nM), whereas its piperazine analog had a significantly lower affinity (Ki = 1531 nM), while affinity for the H3 receptor was not drastically affected. nih.gov

The table below summarizes the binding affinities of selected pyridine-piperazine analogs at various receptors.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
Compound 12b (N-(2,3-dichlorophenyl)piperazine analog)Dopamine D30.3 - 0.9
Compound 12b (N-(2,3-dichlorophenyl)piperazine analog)Dopamine D240 - 53
Compound 5 (piperidine analog)Histamine H37.70 nih.gov
Compound 5 (piperidine analog)Sigma-1 (σ1)3.64 nih.gov
Compound 4 (piperazine analog)Histamine H33.17 nih.gov
Compound 4 (piperazine analog)Sigma-1 (σ1)1531 nih.gov
Compound 6a (piperazine derivative)5-HT1A1.28 tandfonline.com

Enzyme Inhibition and Modulation Investigations of Pyridine-Piperazine Derivatives

The pyridine-piperazine scaffold has been identified as a key structural motif for the inhibition of various enzymes. nih.gov

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in human and agricultural contexts. nih.gov A series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and evaluated for their ability to inhibit jack bean urease. Many of the synthesized compounds demonstrated potent inhibitory activity, with IC50 values significantly lower than that of the standard inhibitor, thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). nih.gov For instance, compounds 5b and 7e emerged as highly active inhibitors with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. nih.gov The precursor piperazine (compound 3) itself showed an IC50 of 3.90 ± 1.91 µM. nih.gov

Thymidine (B127349) Phosphorylase Inhibition: Thymidine phosphorylase is an enzyme involved in tumor angiogenesis, making it an attractive target for cancer therapy. nih.gov A study of piperazine analogs revealed potent inhibition of this enzyme, with IC50 values for the series ranging from 0.2 ± 0.01 µM to 42.20 ± 0.70 µM. This inhibitory potential was notably greater than that of the standard inhibitor, 7-Deazaxanthine (IC50 = 38.68 ± 1.12 µM). nih.gov

The table below presents the enzyme inhibitory activities of representative pyridine-piperazine derivatives.

Compound SeriesTarget EnzymeMost Potent Analog IC50 (µM)Standard Inhibitor IC50 (µM)Reference
1-(3-nitropyridin-2-yl)piperazine derivativesUrease2.0 ± 0.7323.2 ± 11.0 (Thiourea) nih.gov
Piperazine analogsThymidine Phosphorylase0.2 ± 0.0138.68 ± 1.12 (7-Deazaxanthine) nih.gov

Cellular Assays for Investigating Compound Activity and Signal Transduction Pathways

The biological activity of pyridine-piperazine derivatives has been explored through various cellular assays, revealing effects on cell viability, proliferation, and specific signaling pathways.

Antiproliferative and Anticancer Activity: Piperazine-substituted pyranopyridines have demonstrated antiproliferative effects against several human cancer cell lines. nih.gov In an MTT assay, compounds DO11-42, DO11-46, DO11-48, and DO11-49 were identified as the most toxic, with IC50 values below 10 µM, meeting the criteria of the National Cancer Institute (NCI) for further evaluation as anticancer agents. nih.gov For example, against the DU145 prostate cancer cell line, compounds DO11-46 and DO11-48 showed high selectivity indexes of 38 and 48, respectively. nih.gov Other studies on chalcone-piperazine hybrids found that compound 8 could inhibit colony formation, induce DNA damage, and arrest the cell cycle at the G2/M phase in PC3 prostate cancer cells, with an IC50 of 1.05 µM. nih.gov

Signal Transduction Pathways: The mechanism of action for some piperazine derivatives has been linked to specific signal transduction pathways. For instance, compound 6a, a piperazine derivative with antidepressant potential, was found to have a high affinity for the 5-HT1A receptor. tandfonline.com Further investigation using western blot and immunohistochemistry revealed that this compound could reverse the reduced expression of 5-HT1AR, Brain-Derived Neurotrophic Factor (BDNF), and Protein Kinase A (PKA) in the hippocampus of model animals, indicating its involvement in the 5-HT1AR/BDNF/PKA signaling pathway. tandfonline.com

Antiviral Activity: In addition to anticancer effects, piperazine-substituted pyranopyridines have also been shown to act as inhibitors of Hepatitis B Virus (HBV) virion production. nih.gov

The table below provides a summary of the cellular activities of selected pyridine-piperazine derivatives.

Compound/SeriesCell LineActivityIC50 (µM)Reference
DO11-46DU145 (Prostate Cancer)Antiproliferative<10 nih.gov
DO11-48DU145 (Prostate Cancer)Antiproliferative<10 nih.gov
Compound 8 (Chalcone-piperazine hybrid)PC3 (Prostate Cancer)Antiproliferative, Cell Cycle Arrest (G2/M)1.05 nih.gov
Piperazine-substituted pyranopyridines-Inhibition of HBV virion production- nih.gov

Structure-Activity Relationship (SAR) Elucidation of 1-(5-Methyl-2-pyridinyl)piperazine Analogs

Structure-activity relationship (SAR) studies of pyridinylpiperazine analogs have provided valuable insights into the structural requirements for their biological activities.

The core piperazine ring is a crucial element for the activity of many of these compounds. nih.govnih.gov For example, in a series of inhibitors of Mycobacterium tuberculosis, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer led to a loss of whole-cell activity, underscoring the importance of the piperazine heterocycle. nih.gov Similarly, in studies of chalcone (B49325) derivatives, replacing the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) resulted in a significant decrease in antiproliferative activity. nih.gov

Substituents on the aromatic rings play a critical role in modulating activity. In a series of urease inhibitors, substitutions on the phenyl ring of 1-(3-nitropyridin-2-yl)piperazine derivatives significantly influenced their inhibitory potential. Electron-withdrawing groups like nitro (NO2) and electron-donating groups like methyl at the ortho-position of the aryl group enhanced inhibitory activity against urease. nih.gov For long-chain arylpiperazines targeting serotonin receptors, the nature of the aryl group linked to the piperazine has a high influence on affinity for the 5-HT2A receptor. nih.gov

The length of the linker connecting the piperazine ring to a terminal fragment can also affect receptor affinity. For 5-HT1A receptors, variations in the spacer length resulted in the most significant changes in affinity. nih.gov However, for other receptors like the σ1 receptor, the length of the alkyl linker did not show a clear influence on the affinity of piperazine derivatives. nih.gov

The nature of the terminal fragment is another key determinant of the pharmacological profile. In the context of 5-HT1A receptor ligands, the terminal fragment can influence whether the compound acts as an antagonist or an agonist. acs.org

Molecular Modeling and Computational Approaches in Ligand-Target Dynamics

Molecular modeling and computational studies have been instrumental in elucidating the binding modes of pyridine-piperazine derivatives with their biological targets.

Molecular docking studies have consistently shown that the piperazine moiety often forms crucial interactions within the binding site. For example, in studies of ligands for serotonin and dopamine receptors, the piperazine nitrogen frequently forms a strong charged-assisted hydrogen bond with a highly conserved aspartate residue in the third transmembrane helix of the receptor. nih.gov Similarly, docking of urease inhibitors revealed that potent compounds form favorable interactions with the active site of the enzyme, with calculated binding energies correlating with their inhibitory activity. nih.gov For instance, the highly potent urease inhibitors 5b and 7e had binding energies of -8.0 and -8.1 kcal/mol, respectively, compared to -2.8 kcal/mol for the standard, thiourea. nih.gov

Docking studies of piperazine analogs as thymidine phosphorylase inhibitors also showed that the compounds establish strong hydrogen bonding networks with active site residues of the enzyme. nih.gov In the case of androgen receptor antagonists, docking suggested that the active compounds primarily bind to the ligand-binding pocket through van der Waals forces. nih.gov

Molecular dynamics simulations have been used to further investigate the stability and frequency of these interactions. For sigma-1 receptor ligands, simulations corroborated the binding modes predicted by docking and helped identify the crucial amino acid residues involved in the interaction. nih.gov These computational approaches not only help in rationalizing the observed biological activities but also guide the design of new, more potent, and selective analogs.

Metabolic Fate Elucidation and Preclinical Pharmacokinetic Research

In Vitro Metabolic Stability Assessments in Hepatic Microsomal and Hepatocyte Systems

The initial step in characterizing the metabolic profile of a new chemical entity involves assessing its stability in the presence of drug-metabolizing enzymes. This is typically conducted using in vitro systems such as liver microsomes and hepatocytes, which contain a rich complement of phase I and phase II metabolic enzymes.

Table 1: Illustrative In Vitro Metabolic Stability Data for a Hypothetical Pyridinylpiperazine Compound

Test SystemSpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman4515.4
Liver MicrosomesRat3023.1
Liver MicrosomesMouse2527.7
HepatocytesHuman6011.5
HepatocytesRat4017.3

Note: This data is hypothetical and for illustrative purposes, based on typical findings for arylpiperazine derivatives.

Identification and Characterization of Metabolites Utilizing Deuterium (B1214612) Labeling

Deuterium labeling is a powerful tool in metabolite identification studies. The presence of the stable isotope (deuterium) in 1-(5-Methyl-2-pyridinyl)piperazine-d8 results in a characteristic mass shift in its metabolites when analyzed by mass spectrometry (MS). nih.gov This allows for the ready distinction between drug-related material and endogenous components in complex biological matrices.

Following incubation of this compound in in vitro systems or after administration to animal models, samples such as plasma, urine, and feces are analyzed using high-resolution mass spectrometry techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The mass spectra of potential metabolites will exhibit a specific isotopic pattern corresponding to the number of deuterium atoms retained, simplifying the process of structural elucidation. For many arylpiperazine compounds, N-dealkylation and aromatic hydroxylation are common metabolic pathways. nih.gov

Elucidation of Metabolic Pathways Through Isotope Tracing Techniques

Isotope tracing, employing compounds like this compound, is instrumental in mapping the biotransformation pathways. By tracking the metabolic fate of the deuterated parent compound, researchers can identify the primary sites of metabolic attack and the sequence of enzymatic reactions.

For piperazine-containing compounds, metabolism often occurs at the piperazine (B1678402) ring, the aryl ring, and the alkyl substituents. nih.govoup.com Common metabolic pathways for arylpiperazine derivatives include:

Oxidation: Hydroxylation of the aromatic ring (pyridine in this case) or the methyl group.

N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the pyridinyl group.

Piperazine ring opening: Further degradation of the piperazine moiety. mdma.ch

The use of this compound helps to confirm these pathways by observing the corresponding mass-shifted metabolites. For instance, hydroxylation of the pyridinyl ring would result in a metabolite with a mass increase of 16 Da (for oxygen) while retaining the deuterium label.

Preclinical Pharmacokinetic (PK) Studies in Animal Models (Absorption, Distribution, Excretion)

Preclinical pharmacokinetic studies in animal models, typically rats, are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.gov Following administration of this compound, blood, urine, and feces are collected at various time points to determine the concentration of the parent compound and its major metabolites.

These studies provide crucial parameters such as bioavailability, volume of distribution, clearance, and elimination half-life. For piperazine-containing compounds, rapid absorption and wide distribution are often observed. nih.gov The excretion profile reveals the primary routes of elimination from the body, whether through renal (urine) or fecal pathways.

Table 2: Representative Preclinical Pharmacokinetic Parameters for a Hypothetical Piperazine-Containing Compound in Rats

ParameterValue
Bioavailability (F%)65
Maximum Concentration (Cmax)850 ng/mL
Time to Maximum Concentration (Tmax)1.5 h
Volume of Distribution (Vd)3.2 L/kg
Clearance (CL)25 mL/min/kg
Elimination Half-life (t½)4.5 h

Note: This data is hypothetical and for illustrative purposes, based on typical findings for preclinical pharmacokinetic studies of piperazine derivatives in rats. nih.govmdpi.com

Investigation of Kinetic Isotope Effects (KIE) on Metabolic Transformations

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. unam.mxnih.gov This is particularly relevant for metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond in the rate-determining step. researchgate.net

By comparing the metabolic rate of this compound to its non-deuterated counterpart, researchers can investigate the KIE. If metabolism at the deuterated position is a major clearance pathway, a significant KIE may be observed, leading to a slower rate of metabolism and potentially improved pharmacokinetic properties, such as increased half-life and exposure. nih.gov This strategy has been successfully employed to optimize the metabolic profiles of various drug candidates. researchgate.net The magnitude of the KIE provides valuable insights into the mechanism of the enzymatic reaction responsible for the metabolic transformation. researchgate.net

Applications of 1 5 Methyl 2 Pyridinyl Piperazine D8 in Chemical Biology and Drug Discovery Research

Use as a Chemical Probe for Biological Target Identification and Validation

Chemical probes are small molecules designed to interact with a specific protein target, enabling researchers to study its function in cellular or in vivo models. acs.orgnih.gov The non-deuterated parent compound, 1-(5-methyl-2-pyridinyl)piperazine, belongs to the pyridinylpiperazine class of compounds, some of which are known to exhibit biological activity, such as antagonism of α2-adrenergic receptors. wikipedia.org Should the parent compound be identified as a potent and selective chemical probe, its deuterated analog, 1-(5-Methyl-2-pyridinyl)piperazine-d8, would serve a critical role in subsequent studies.

In the context of target identification and validation, the deuterated form can be used as a tracer in various analytical techniques. nih.govpearson.com For instance, in studies involving mass spectrometry, the known mass shift of the deuterated compound allows for its clear distinction from the non-deuterated probe and endogenous molecules. This is particularly useful in competitive binding assays or in quantifying the engagement of the probe with its target within a complex biological matrix. nih.govmusechem.com

Furthermore, the use of a deuterated probe can be advantageous in pharmacokinetic studies that are essential for validating a chemical probe's utility. By administering the deuterated compound, researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME) profile without the interference of the endogenous counterpart or other closely related molecules. nih.govacs.org This information is crucial for ensuring that the probe reaches its target in sufficient concentrations to exert a biological effect and for interpreting the results of phenotypic screens.

Application as a Reference Standard in Research and Development Quality Control

In pharmaceutical research and development, reference standards are highly characterized materials used to ensure the identity, purity, strength, and quality of a drug substance. ich.org Deuterated compounds like this compound are widely employed as internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. clearsynth.comtexilajournal.comlumiprobe.com

The primary role of an internal standard is to correct for the variability inherent in the analytical process, such as inconsistencies in sample extraction, injection volume, and ionization efficiency in the mass spectrometer. biopharmaservices.combioanalysis-zone.comnih.gov Because deuterated standards have nearly identical physicochemical properties to their non-deuterated (or "light") counterparts, they co-elute during chromatography and experience similar matrix effects. texilajournal.com However, due to their different masses, they are easily distinguishable by the mass spectrometer. This allows for accurate quantification of the analyte of interest, even at very low concentrations in complex biological matrices like plasma or tissue homogenates. lcms.czwisdomlib.org

The use of a stable isotope-labeled internal standard such as this compound is considered the gold standard in quantitative bioanalysis and is recommended by regulatory agencies for method validation. nih.govich.org A well-characterized deuterated standard, with known purity and isotopic enrichment, is essential for the development of robust and reliable analytical methods that can be used in preclinical and clinical studies.

Table 1: Key Characteristics of a Deuterated Internal Standard for Bioanalysis

CharacteristicDescriptionImportance
High Isotopic Purity The percentage of the deuterated form relative to any residual non-deuterated compound.Ensures a clean and distinct signal for the internal standard, minimizing interference with the analyte signal.
Chemical Purity The absence of other chemical impurities.Prevents the introduction of interfering substances that could affect the accuracy of the measurement.
Stability Resistance to degradation under storage and analytical conditions.Ensures that the concentration of the internal standard remains constant throughout the analytical process.
Co-elution with Analyte The deuterated standard should have the same retention time as the non-deuterated analyte in chromatography.Ensures that both the analyte and the internal standard experience the same matrix effects, allowing for accurate correction.

Contributions to Structure-Metabolism Relationship (SMR) Studies

Understanding the metabolic fate of a drug candidate is a critical aspect of drug discovery. Structure-metabolism relationship (SMR) studies aim to identify the sites on a molecule that are most susceptible to metabolic enzymes, such as cytochrome P450s. acs.orgnih.govacs.org Deuteration is a powerful tool in SMR studies due to the kinetic isotope effect (KIE). acs.orgacs.org

The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. nih.govacs.org As a result, metabolic reactions that involve the cleavage of a C-H bond will proceed at a slower rate if that hydrogen is replaced with a deuterium (B1214612). acs.orgnih.gov By strategically placing deuterium atoms at different positions on a molecule, researchers can investigate its metabolic pathways.

Utility in Fragment-Based Drug Discovery and Lead Optimization Research

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. wikipedia.orgnih.govdrughunter.com It involves screening libraries of small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.gov The piperazine (B1678402) scaffold is a common motif in drug molecules and is frequently found in fragment libraries due to its favorable physicochemical properties and synthetic tractability. mdpi.comastx.comnih.govresearchgate.nettandfonline.com

Deuterated fragments like this compound can offer unique advantages in FBDD, particularly in screening methods that utilize nuclear magnetic resonance (NMR) spectroscopy. acs.org In ¹H NMR-based screening, the signals from the library fragments can overlap with signals from the protein target, making it difficult to identify binders. By using deuterated fragments, the number of proton signals is reduced, simplifying the NMR spectrum and making it easier to detect binding-induced changes in the protein's signals.

Furthermore, in the lead optimization phase, deuterated fragments can be used to probe structure-activity relationships (SAR) and structure-metabolism relationships (SMR) simultaneously. As fragments are grown or linked to increase potency, the strategic incorporation of deuterium can help to mitigate potential metabolic liabilities from the outset of the lead optimization process. bioanalysis-zone.com This dual-purpose application can accelerate the discovery of drug candidates with both high affinity and favorable pharmacokinetic profiles.

Future Directions and Emerging Research Opportunities

Innovations in Synthetic Strategies for Deuterated Pyridine-Piperazines

The synthesis of isotopically labeled compounds with high precision and efficiency is crucial for their application in research and development. For pyridine-piperazine scaffolds, future research will likely focus on developing more selective and scalable deuteration methods.

Current strategies for introducing deuterium (B1214612) into organic molecules include hydrogen isotope exchange (HIE) reactions, often catalyzed by transition metals like iridium or palladium, and reduction reactions using deuterium sources. researchgate.netnih.govyoutube.com For pyridine (B92270) rings specifically, methods such as their conversion to phosphonium (B103445) salts followed by reaction with heavy water (D₂O) have been developed. alfa-chemistry.com Another innovative approach involves the α-H/D exchange of 1-aminopyridinium cations in a basic D₂O medium, which has shown high regioselectivity and deuterium incorporation. researchgate.net

Future innovations may involve chemoenzymatic strategies, which could offer unparalleled site-selectivity in the deuteration of complex molecules like 1-(5-Methyl-2-pyridinyl)piperazine-d8. Furthermore, the development of flow chemistry processes for deuteration could enable safer, more efficient, and scalable production of these valuable compounds. researchgate.net The goal is to move beyond general deuteration to targeted isotopic editing, allowing for the precise placement of deuterium atoms at known sites of metabolism to maximize the therapeutic benefits of the kinetic isotope effect.

Integration with Advanced Spectroscopic and Imaging Techniques

The precise characterization of deuterated compounds is fundamental to understanding their behavior. Advanced analytical techniques are indispensable for confirming the identity, purity, and extent of deuterium incorporation in this compound.

High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose. rsc.org HR-MS can determine the isotopic enrichment, while NMR spectroscopy confirms the exact location of the deuterium atoms within the molecule. nih.govrsc.org Future research will likely see the increased application of sophisticated NMR techniques, such as 2H NMR, and coupling MS with liquid chromatography (LC-MS) for detailed analysis of the compound and its metabolites in biological matrices. rsc.orgresearchgate.net

Table 1: Analytical Techniques for the Characterization of Deuterated Compounds

Technique Application for this compound Key Information Provided
High-Resolution Mass Spectrometry (HR-MS) Determination of isotopic purity and enrichment. rsc.org Molecular weight confirmation, percentage of d8 vs. d0-d7 species.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) Structural confirmation and localization of deuterium atoms. nih.govbrightspec.com Disappearance of ¹H signals and appearance of ²H signals at specific positions, confirming site of deuteration.

| Positron Emission Tomography (PET) | In vivo visualization and quantification of target engagement. frontiersin.org | If radiolabeled, allows for non-invasive study of biodistribution, receptor occupancy, and pharmacokinetics. nih.govnih.gov |

A particularly exciting avenue is the integration of deuteration with Positron Emission Tomography (PET) imaging. By creating a dual-labeled version of the molecule (e.g., with fluorine-18 (B77423) or carbon-11 (B1219553) in addition to deuterium), researchers could develop PET radioligands with enhanced in vivo stability. nih.gov Deuteration can slow the metabolic breakdown of the radiotracer, leading to cleaner imaging signals and more accurate quantification of molecular targets in the brain and other organs. frontiersin.orgnih.gov This would be invaluable for studying the pharmacodynamics of pyridine-piperazine compounds in living organisms.

Development of Novel In Vitro and In Vivo Preclinical Models

To fully harness the potential of this compound, robust preclinical models are essential to predict its behavior in humans. Future research will focus on creating more sophisticated in vitro and in vivo systems to study its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro Models: The use of human liver microsomes and recombinant cytochrome P450 (CYP) enzymes is standard for assessing metabolic stability. nih.gov Future directions include the use of more complex models like 3D liver spheroids or "liver-on-a-chip" technology. These systems better mimic the architecture and function of the human liver, potentially providing more accurate predictions of metabolic pathways and the magnitude of the deuterium isotope effect. Comparing the depletion rate of this compound against its non-deuterated parent in these systems can provide a quantitative measure of the metabolic switch. nih.gov

In Vivo Models: Pharmacokinetic (PK) studies in animal models, such as rats and dogs, are critical for understanding how deuteration affects the drug's profile in a whole organism. researchgate.net Researchers can compare key PK parameters after administering the deuterated and non-deuterated compounds. nih.gov Emerging research may utilize humanized mouse models, which contain human liver cells or express human metabolic enzymes, to bridge the translational gap between preclinical species and humans.

Table 2: Illustrative Comparison of Potential Pharmacokinetic Parameters

Parameter 1-(5-Methyl-2-pyridinyl)piperazine (Parent) This compound (Deuterated) Anticipated Change
Metabolic Clearance (CL) Higher Lower Decrease due to KIE
Half-life (t½) Shorter Longer Increase
Area Under the Curve (AUC) Lower Higher Increase in total drug exposure

| Maximum Concentration (Cmax) | Lower | Higher | Potential increase |

This table is illustrative and based on general principles of deuteration; actual values require experimental determination. nih.gov

Expanding Understanding of Biochemical and Molecular Mechanisms

The pyridine-piperazine scaffold is a common feature in molecules targeting a range of receptors and enzymes. nih.govwikipedia.orgresearchgate.net For instance, various pyridinylpiperazine derivatives are known to interact with α2-adrenergic receptors, histamine (B1213489) H3 receptors, and serotonin (B10506) reuptake transporters. wikipedia.orgnih.govsci-hub.st Research on this compound would aim to elucidate if its parent compound has similar targets and, crucially, how the modified pharmacokinetics of the d8 version alters target engagement and downstream signaling.

By reducing the rate of metabolism, deuteration can decrease the formation of certain metabolites. researchgate.net This can be advantageous if a metabolite is associated with off-target effects or if the parent compound is the primary active entity. Future studies will involve comprehensive metabolite profiling for both the deuterated and non-deuterated compounds to understand how the metabolic pathways are shifted and the functional consequences of these changes. This deeper mechanistic insight is essential for translating the benefits of deuteration into tangible therapeutic improvements.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing deuterated piperazine derivatives like 1-(5-Methyl-2-pyridinyl)piperazine-d8?

  • Methodology : Synthesis requires precise control of deuterium incorporation at specific positions. Techniques include using deuterated reagents (e.g., D₂O, CD₃OD) and avoiding conditions that promote isotopic exchange (e.g., high-temperature acidic/basic environments). Purification often involves HPLC to separate isotopologues, as non-deuterated impurities can skew analytical results .
  • Example Workflow :

StepReagents/ConditionsPurpose
Deuterium labelingD₂O, Pd/C (catalyst)Selective H/D exchange
Coupling reactionPyridine derivative, Pd-mediated cross-couplingAttach 5-methyl-2-pyridinyl group
PurificationReverse-phase HPLC (ACN/D₂O gradient)Remove non-deuterated byproducts

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of NMR (²H NMR for deuterium distribution), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography (if crystalline) to verify substituent positions. Isotopic purity (>98% deuterated) is critical for tracer studies .

Q. What are the primary applications of deuterated piperazines in preclinical research?

  • Methodology : Deuterated compounds are used as internal standards in LC-MS to quantify non-deuterated analogs in biological matrices. They also serve as tracers in metabolic studies to track drug distribution without isotopic interference .

Advanced Research Questions

Q. How does deuteration impact the pharmacokinetic (PK) profile of this compound compared to its non-deuterated analog?

  • Methodology : Conduct parallel PK studies in animal models using LC-MS/MS. Key parameters:

  • Deuterium Isotope Effect (DIE) : Slowed metabolism due to C-D bond strength (e.g., CYP450-mediated oxidation).
  • Data Analysis : Compare AUC, Cmax, and half-life. Resolve contradictions (e.g., unexpected clearance rates) by testing for isotopic exchange in vivo .

Q. What strategies resolve discrepancies in receptor binding assays involving deuterated vs. non-deuterated piperazines?

  • Methodology :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled) to measure Ki values.
  • Structural Modeling : Perform molecular dynamics simulations to assess if deuteration alters binding pocket interactions (e.g., steric effects from deuterium’s larger atomic radius) .
    • Example Data :
CompoundKi (nM)ΔG (kcal/mol)
Non-deuterated12.3 ± 1.2-9.4
Deutrated-d815.8 ± 1.5-8.9

Q. How can SAR studies leverage deuterated analogs to optimize lead compounds?

  • Methodology :

  • Isotopic Tagging : Introduce deuterium at metabolically vulnerable positions (e.g., benzylic or α-to-heteroatom sites) to prolong half-life.
  • Case Study : Replace hydrogen with deuterium in the piperazine ring of this compound reduces first-pass metabolism, increasing oral bioavailability by ~20% in rodent models .

Q. What advanced analytical techniques quantify isotopic enrichment in complex biological samples?

  • Methodology :

  • LC-HRMS with CID : Collision-induced dissociation distinguishes deuterated fragments from background noise.
  • MALDI-TOF Imaging : Maps spatial distribution of deuterated compounds in tissues, resolving conflicting biodistribution data from traditional homogenization methods .

Data Contradiction Analysis

Q. Why might deuterated compounds exhibit unexpected toxicity in vitro despite structural similarity to non-deuterated analogs?

  • Methodology :

  • Mitochondrial Toxicity Assays : Test for deuterium-induced inhibition of electron transport chain complexes (e.g., Complex I/II activity via Seahorse XF Analyzer).
  • Metabolomics : Compare intracellular levels of tricarboxylic acid (TCA) cycle intermediates to identify metabolic bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.